1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane;oxalic acid
Overview
Description
1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane;oxalic acid is a complex organic compound that features an azepane ring substituted with an iodo-methylphenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the iodination of 4-methylphenol to form 2-iodo-4-methylphenol.
Ether Formation: The iodinated phenol is then reacted with 2-chloroethylamine to form 2-(2-iodo-4-methylphenoxy)ethylamine.
Azepane Ring Formation: The ethylamine derivative is cyclized to form the azepane ring, resulting in 1-[2-(2-iodo-4-methylphenoxy)ethyl]azepane.
Oxalic Acid Addition: Finally, the azepane compound is reacted with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane;oxalic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the azepane ring may interact with biological receptors or enzymes. The oxalic acid moiety can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane: Similar structure but with a bromine atom instead of iodine.
1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane: Contains a chlorine atom instead of iodine.
1-[2-(2-Fluoro-4-methylphenoxy)ethyl]azepane: Features a fluorine atom in place of iodine.
Uniqueness
1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane;oxalic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs
Properties
IUPAC Name |
1-[2-(2-iodo-4-methylphenoxy)ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAZUIKCDTVYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCCC2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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